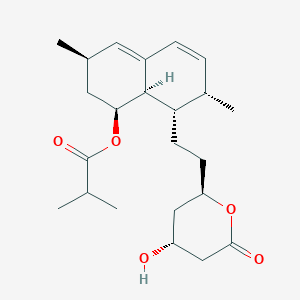

2'-Ethyl Simvastatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

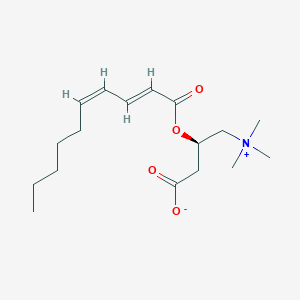

Simvastatin is a lipid-lowering drug derived synthetically from a fermentation product of Aspergillus terreus . It belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage abnormal lipid levels by inhibiting the endogenous production of cholesterol in the liver .

Synthesis Analysis

Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A one-step, whole-cell biocatalytic process for the synthesis of simvastatin from monacolin J has been developed . The process was scaled up for gram-scale synthesis of simvastatin .Molecular Structure Analysis

Simvastatin has the molecular structure: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate; its molecular formula is C25H38O5 .Chemical Reactions Analysis

Simvastatin is a prodrug in which the 6-membered lactone ring of simvastatin is hydrolyzed to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA (hydroxymethylglutaryl CoA) .Physical And Chemical Properties Analysis

Simvastatin occurs as a white to off-white crystalline powder . The solubility of simvastatin in water and different micellar solutions of various non-ionic surfactants has been determined .科学的研究の応用

Therapeutic Applications for Brain Complications

Simvastatin has been found to have potential therapeutic applications for various brain complications and diseases . It is highly lipophilic, which facilitates its ability to cross the blood-brain barrier . This makes it a promising therapeutic option for different brain complications and diseases .

Treatment for Neurological Disorders

Simvastatin has been suggested as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . Independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .

Treatment for Brain Tumors

Simvastatin has been found to be potentially useful in the treatment of brain tumors, including medulloblastoma and glioblastoma . Some studies point towards simvastatin inducing cell death in brain tumor cell lines .

Cholesterol Lowering Drug

Simvastatin is a common drug that is clinically used to reduce elevated plasma cholesterol levels . It is a semisynthetic derivative of the fungal polyketide lovastatin and is an important drug for lowering cholesterol levels in adults .

Self Emulsifying Drug Delivery System

Simvastatin has been used to formulate a self emulsifying drug delivery system . This system improves the in-vitro dissolution and thereby oral bioavailability of simvastatin . The final optimized formulation consisted of oil (oleic acid), surfactant (Tween 80) and co-surfactant (Capmul MCM) and solid carrier (Neusilin US2) for adsorption .

HMG Co-A Reductase Inhibitor

Simvastatin is an HMG co-A reductase (3-hydroxy-3-methyl-glutaryl coenzyme A) enzyme competitive inhibitor . It is metabolized via hydrolysis by cytochrome-3A system to β-dihydroxy acid .

作用機序

Target of Action

The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .

Mode of Action

2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .

Pharmacokinetics

This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .

Result of Action

The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .

Safety and Hazards

将来の方向性

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Recent biotechnological advances have led to the development of innovative small molecules, antibodies, antisense oligonucleotides, small interfering RNA, and gene therapies for patients with dyslipidemia .

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXWSYMXRPCCCZ-INTXDZFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Ethyl Simvastatin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)